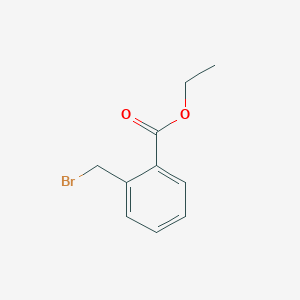

Ethyl 2-(bromomethyl)benzoate

Description

Significance of Benzylic Halides as Synthetic Intermediates

The utility of benzylic halides in organic synthesis is extensive, stemming from the reactivity of the benzylic position. The carbon-halogen bond is susceptible to cleavage, leading to the formation of stabilized benzylic radicals, carbocations, or participation in concerted nucleophilic substitution reactions. chemistry.coach This reactivity makes them valuable precursors for a wide array of functional groups and molecular scaffolds with applications in medicinal chemistry, agrochemistry, and materials science. acs.orgnih.gov

Benzylic halides are instrumental in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. They serve as electrophiles in reactions with a variety of carbon-based nucleophiles. A classic application is in Friedel-Crafts alkylation reactions, where the benzylic halide reacts with an aromatic ring to form a new aryl-benzyl bond. acs.org Furthermore, they are employed in benzylation reactions with organometallic reagents and enolates, providing a direct method for introducing a benzyl (B1604629) group. rsc.org The generation of benzylic radicals from these halides also allows for their use in Giese coupling reactions with electron-deficient alkenes. nih.gov

The electrophilic nature of benzylic halides makes them powerful reagents in the synthesis of heterocyclic compounds. They can react with molecules containing multiple nucleophilic centers, leading to cyclization and the formation of fused ring systems. For instance, benzylic halides are used as bis-electrophiles in annulation reactions to construct various fused heterocycles. thieme-connect.com Their ability to react with amines, thiols, and alcohols provides a direct pathway to introduce a benzyl moiety onto a heterocyclic core or to build the ring system itself through intramolecular reactions. nih.gov

Overview of Ethyl 2-(bromomethyl)benzoate within Benzylic Halide Chemistry

Within the diverse family of benzylic halides, this compound stands out as a bifunctional reagent. Its structure contains both a reactive benzylic bromide and an ethyl ester group, allowing for sequential or selective transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7115-91-5 nih.gov |

| Molecular Formula | C₁₀H₁₁BrO₂ nih.gov |

| Molecular Weight | 243.10 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | 2-(Ethoxycarbonyl)benzyl bromide, ethyl α-bromo-o-toluate nih.gov |

This compound is a primary benzylic bromide. The carbon-bromine bond is activated by the adjacent benzene (B151609) ring, which can stabilize a developing positive charge in a transition state or a carbocation intermediate through resonance. chemistry.coach This stabilization facilitates nucleophilic substitution reactions. Primary benzylic halides typically favor an SN2 pathway, involving a backside attack by a nucleophile. chemistry.coach However, the potential for resonance stabilization also makes an SN1 mechanism plausible under certain conditions.

The presence of the ethyl ester group at the ortho position introduces steric hindrance that can influence the reaction pathway. More significantly, this group provides a second reactive site for subsequent chemical modifications, such as hydrolysis, reduction, or amidation. The bromomethyl group itself is a potent electrophile, readily reacting with a wide range of nucleophiles. For example, electrochemical reduction of the C-Br bond can generate a benzylic carbanion, which can then participate in intramolecular cyclization reactions. researchgate.net

Historically, the synthesis of this compound is often achieved through the radical bromination of ethyl 2-methylbenzoate (B1238997) (ethyl o-toluate) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. chemicalbook.com

Its application as a key intermediate has been documented in various synthetic contexts. A notable application is in the field of heterocyclic chemistry. Research has shown its utility in the regiospecific C-benzylation of heterocyclic ketene (B1206846) aminals. thieme-connect.comthieme-connect.com In these reactions, this compound acts as an electrophile, reacting with the nucleophilic carbon of the ketene aminal. The resulting intermediate can then undergo an intramolecular cyclocondensation to produce complex, fused heterocyclic systems such as ε-lactam fused compounds. thieme-connect.comthieme-connect.com It has also been used in condensation reactions with nucleophiles like the hydroxyl groups of 2,2′-dihydroxy-1,1′-binaphthyl to synthesize more elaborate molecular structures. researchgate.net

Table 2: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | The bromine atom is displaced by various nucleophiles (e.g., amines, alkoxides, carbanions). | This is the primary mode of reactivity for the bromomethyl group. |

| C-Benzylation | Acts as a C-benzylating agent for nucleophiles like heterocyclic ketene aminals. thieme-connect.comthieme-connect.com | Leads to the formation of a new carbon-carbon bond. |

| Intramolecular Cyclization | Following an initial reaction, the ester group or the newly introduced moiety can participate in a ring-forming reaction. thieme-connect.comresearchgate.netthieme-connect.com | Enables the synthesis of fused heterocyclic systems. |

| Electrochemical Reduction | Reduction of the C-Br bond generates a benzylic carbanion intermediate for further reactions. researchgate.net | Offers an alternative pathway for initiating cyclization. |

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEWTAHSEKSPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452673 | |

| Record name | Ethyl 2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7115-91-5 | |

| Record name | Benzoic acid, 2-(bromomethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7115-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving Ethyl 2 Bromomethyl Benzoate

Intramolecular Cyclization Reactions

The ortho-positioning of the bromomethyl and ethyl ester groups in ethyl 2-(bromomethyl)benzoate allows for a variety of intramolecular cyclization reactions, leading to the formation of important heterocyclic structures.

A notable application of this compound is in the synthesis of ε-lactam (a seven-membered lactam) fused heterocyclic systems. thieme-connect.com This transformation is achieved through a one-pot reaction with heterocyclic ketene (B1206846) aminals. thieme-connect.comresearchgate.net The mechanism proceeds in two distinct stages:

Intermolecular SN2 Reaction: The reaction initiates with the C-benzylation of the heterocyclic ketene aminal. The α-carbon of the ketene aminal acts as a potent nucleophile, attacking the electrophilic benzylic carbon of this compound to displace the bromide ion. This forms a C-benzylated intermediate. thieme-connect.com

Intramolecular Cyclocondensation: The newly formed intermediate then undergoes a spontaneous intramolecular cyclocondensation. The secondary amine nitrogen within the heterocyclic portion of the intermediate acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester group. This nucleophilic acyl substitution results in the elimination of ethanol (B145695) and the formation of a new seven-membered ring, the ε-lactam, which is fused to the original heterocyclic ring. thieme-connect.comthieme-connect.de

This cascade reaction provides an efficient route to complex polycyclic structures, such as 1H-imidazo[1,2-b] researchgate.netbenzazepin-5-one derivatives. thieme-connect.com

| Heterocyclic Ketene Aminal Reactant | Resulting Fused ε-Lactam Product | Yield (%) |

|---|---|---|

| 2-(Methylthio)-4,5-dihydro-1H-imidazole derivative | 1H-Imidazo[1,2-b] researchgate.netbenzazepin-5-one derivative | 85 |

| 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine derivative | Pyrido[1,2-b] researchgate.netbenzazepin-6-one derivative | 82 |

| 2-(Methylthio)-4,5,6,7-tetrahydro-1H-1,3-diazepine derivative | 1,3-Diazepino[1,2-b] researchgate.netbenzazepin-7-one derivative | 70 |

This compound can serve as a direct precursor to phthalide (B148349) (also known as 1(3H)-isobenzofuranone), a core structure in many natural products. rsc.orgresearchgate.net Historically, phthalide was first synthesized via the thermal decomposition of this compound. rsc.orgresearchgate.netsemanticscholar.org

More detailed mechanistic studies on the analogous methyl ester have elucidated a water-assisted cyclization pathway that is also applicable to the ethyl ester. researchgate.net This mechanism avoids high temperatures and proceeds through a distinct intermediate:

Intramolecular Nucleophilic Attack: The reaction is initiated by the intramolecular attack of the ester's carbonyl oxygen on the electrophilic benzylic carbon.

Formation of a Cyclic Carboxonium Intermediate: This attack displaces the bromide ion and forms a five-membered cyclic carboxonium bromide intermediate. researchgate.net

Water-Assisted Decomposition: A water molecule then attacks the electrophilic carbon of the ethyl group attached to the ring oxygen, leading to the cleavage of the O-C2H5 bond and the formation of the stable phthalide lactone, along with ethanol and HBr. Alternatively, water can attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to phthalide. researchgate.net

This pathway highlights the dual reactivity of the molecule, where the ester group functions as an internal nucleophile to facilitate ring closure.

In the synthesis of ε-lactam fused heterocycles, the ring size of the starting heterocyclic ketene aminal has a significant effect on the efficiency of the intramolecular cyclocondensation step. thieme-connect.com Research has shown a clear trend in reaction yields as the size of the heterocyclic ring (and thus the nucleophilicity and steric environment of the attacking nitrogen) is varied.

Studies using five-membered (imidazolidine-based), six-membered (tetrahydropyrimidine-based), and seven-membered (1,3-diazepine-based) ketene aminals revealed that the yield of the final fused ε-lactam product decreases as the ring size of the precursor increases. thieme-connect.com

| Starting Heterocyclic Ketene Aminal Ring Size | Description | Yield of Fused ε-Lactam Product (%) |

|---|---|---|

| 5-membered | Derived from ethylenediamine | 85 |

| 6-membered | Derived from 1,3-diaminopropane | 82 |

| 7-membered | Derived from 1,4-diaminobutane | 70 |

This trend suggests that the geometric and conformational constraints of the C-benzylated intermediate play a crucial role in the subsequent cyclization. The five-membered ring system likely holds the nucleophilic nitrogen and the electrophilic ester group in a more favorable conformation for the intramolecular attack, leading to a higher yield compared to the more flexible six- and seven-membered ring systems.

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound and similar compounds, such as its methyl ester analog, has been investigated using various electrochemical techniques. These studies reveal a mechanism dominated by multi-electron transfers and the formation of highly reactive intermediates.

Following the two-electron reduction and cleavage of the C-Br bond, a benzylic carbanion intermediate is formed. researchgate.netresearchgate.net The generation of this carbanion is a critical step that dictates the subsequent reaction pathways and final product distribution. researchgate.net The carbanion is a potent nucleophile and can participate in various intra- and intermolecular reactions. researchgate.netresearchgate.net Studies on analogous compounds confirm that the formation of such carbanion intermediates is a common feature in the electrochemical reduction of benzylic halides. researchgate.net

The fate of the benzylic carbanion intermediate is highly sensitive to the reaction conditions, particularly the presence of proton sources like water or electrophiles like oxygen.

Influence of Water: In studies involving methyl 2-bromomethylbenzoate (B8278923) conducted in dimethylformamide (DMF), the presence of water significantly affects the products. The benzylic carbanion can be protonated by water to yield methyl o-toluate. researchgate.net Furthermore, water can facilitate an intramolecular cyclization reaction where the carbanion attacks the ester carbonyl group, ultimately leading to the formation of phthalide. researchgate.netlookchem.com The yield of phthalide is directly influenced by the concentration of water in the solvent. researchgate.netlookchem.com

Influence of Oxygen: The presence of adventitious or deliberately introduced oxygen can also alter the product distribution. In the electrochemical reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate, carrying out the electrolysis in a cell open to the air leads to the formation of different products compared to reactions under an inert atmosphere. researchgate.netresearchgate.net Oxygen can participate in various reactions, and in the case of the aforementioned phenoxyacetate, its presence leads to the formation of ethyl 2,3-dihydro-1-benzofuran-2-carboxylate and ethyl benzofuran-2-carboxylate in significant yields. researchgate.netresearchgate.net This suggests that oxygen plays a significant role in the reaction mechanism following the initial reduction. researchgate.net

Cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) are primary tools used to elucidate these reduction mechanisms.

Cyclic Voltammetry (CV): CV studies on methyl 2-bromomethylbenzoate in DMF show a single, irreversible cathodic wave with a peak potential of approximately -1.45 V versus a saturated calomel (B162337) electrode (SCE). researchgate.netlookchem.com This wave corresponds to the two-electron cleavage of the benzylic C-Br bond. researchgate.netlookchem.com For the related compound ethyl 2-(2-(bromomethyl)phenoxy)acetate, a similar irreversible cathodic peak is observed at –1.75 V vs SCE. researchgate.netresearchgate.net

Controlled-Potential Electrolysis (CPE): CPE, or bulk electrolysis, is performed at a set potential to carry out the reduction on a larger scale and analyze the resulting products. For methyl 2-bromomethylbenzoate, CPE has been carried out at -1.85 V vs. SCE. researchgate.netlookchem.com For ethyl 2-(2-(bromomethyl)phenoxy)acetate, electrolyses were conducted at -1.90 V, a potential at which the two-electron reduction to the benzylic carbanion is expected to occur. researchgate.net

Table 1: Electrochemical Data for Benzylic Bromide Analogs

| Compound | Technique | Potential (vs. SCE) | Observation |

|---|---|---|---|

| Methyl 2-bromomethylbenzoate | Cyclic Voltammetry | -1.45 V | Irreversible cathodic peak for C-Br bond cleavage. researchgate.netlookchem.com |

| Methyl 2-bromomethylbenzoate | Controlled-Potential Electrolysis | -1.85 V | Bulk reduction to generate products for analysis. researchgate.netlookchem.com |

| Ethyl 2-(2-(bromomethyl)phenoxy)acetate | Cyclic Voltammetry | -1.75 V | Single irreversible cathodic wave. researchgate.netresearchgate.net |

Radical Processes in Benzylic Reactivity

Beyond ionic pathways, the reactivity of the benzylic position in compounds like this compound can also involve radical intermediates. The stability of the benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, makes radical-mediated reactions a significant aspect of its chemistry. libretexts.orgmasterorganicchemistry.com

The transient nature of radical intermediates often requires specialized techniques, such as trapping experiments, to prove their existence.

TEMPO Trapping: In reactions suspected of proceeding through a radical mechanism, a stable radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is added. chinesechemsoc.org If a radical intermediate is formed, it will be "trapped" by TEMPO, forming a stable adduct and preventing the formation of the expected final product. In a study on the reaction of a palladium(I) complex with methyl 4-(bromomethyl)benzoate (B8499459) (a positional isomer of the target compound), the addition of TEMPO completely inhibited the formation of the cross-coupling product. chinesechemsoc.org Instead, a new product was formed, identified as the coupling product between the benzylic radical and TEMPO, providing strong evidence for the intermediacy of the benzylic radical. chinesechemsoc.org

DMPO Trapping: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is another common spin trap used in conjunction with electron paramagnetic resonance (EPR) spectroscopy to detect and identify radical intermediates. chinesechemsoc.org In the same study on methyl 4-(bromomethyl)benzoate, the reaction was carried out in the presence of DMPO. chinesechemsoc.org Subsequent EPR analysis detected the characteristic signal of the DMPO-benzylic radical adduct, confirming the generation of the radical species during the reaction. chinesechemsoc.org

Table 2: Radical Trapping Experiments for Benzylic Radicals

| Trapping Agent | Substrate Analog | Method | Result |

|---|---|---|---|

| TEMPO | Methyl 4-(bromomethyl)benzoate | Product Analysis | Formation of the expected product is inhibited; a stable TEMPO-radical adduct is formed. chinesechemsoc.org |

These experiments collectively demonstrate that reactions at the benzylic position can proceed via the formation of radical intermediates, which can be intercepted and identified using appropriate trapping agents. chinesechemsoc.org

Comparison with other Benzylic Radical Reactions

The reactivity of the this compound radical is characteristic of benzylic radicals, which are notably stabilized by resonance with the adjacent benzene (B151609) ring. khanacademy.org This stabilization is a key reason why reactions, such as free radical bromination, occur selectively at the benzylic position. khanacademy.org

When comparing the reaction of various substituted benzylic bromides with a Pd(I) complex, a notable trend emerges: both electron-donating and electron-withdrawing groups on the para-position of the benzyl (B1604629) bromide can accelerate the reaction. chinesechemsoc.org This contrasts with many ionic reactions where a clear trend of acceleration by either donating or withdrawing groups is observed. This specific reactivity profile reinforces the findings from the dual-parameter analysis, showing that the transition state is stabilized by both polar and radical effects. chinesechemsoc.org The involvement of a benzylic radical in these cross-coupling reactions is further substantiated by radical trapping experiments. In the presence of radical quenchers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), the expected cross-coupling product does not form; instead, a product resulting from the coupling of the benzylic radical with TEMPO is observed. chinesechemsoc.org

Transition Metal-Catalyzed Transformations

This compound is a versatile substrate for various transition metal-catalyzed transformations, which enable the formation of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are applicable to benzylic halides like this compound. nih.govresearchgate.net These reactions typically involve the coupling of an organic halide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. mdpi.comconsensus.app The development of efficient protocols for the Suzuki coupling of benzylic bromides is crucial for synthesizing diverse molecular libraries, including those with potential biological activity. nih.gov

Mechanistic Insights into Pd(I) Aryl Complex Mediated Reactions

Recent mechanistic studies have shed light on the role of mononuclear Pd(I) aryl complexes in cross-coupling reactions with benzylic halides. chinesechemsoc.org While Pd(I) species are often proposed as transient intermediates in catalytic cycles, stable, isolable mononuclear Pd(I) complexes have allowed for detailed reactivity studies. chinesechemsoc.org The reaction between such a Pd(I) aryl complex and methyl 4-(bromomethyl)benzoate, an analogue of this compound, proceeds rapidly at room temperature to yield the C-C cross-coupling product in good yield. chinesechemsoc.org These experimental and theoretical studies support a mechanism involving a stepwise oxidative addition followed by a concerted reductive elimination pathway. chinesechemsoc.org

Role of Reductive Elimination and Single-Electron Transfer Processes

The mechanism for the cross-coupling reaction between a Pd(I) aryl complex and a benzylic bromide is proposed to initiate via an inner-sphere single-electron transfer (SET) process. chinesechemsoc.org This SET step is followed by the formation of a Pd(III) intermediate. The final C-C bond-forming step occurs through reductive elimination from this Pd(III) species. chinesechemsoc.orgateneo.edu Density Functional Theory (DFT) calculations suggest that this reductive elimination step is highly exothermic and that the transition state for this step is the highest in energy throughout the reaction profile, making it the rate-determining step. chinesechemsoc.org The involvement of radical intermediates, generated via the SET process, is a key feature of this pathway and is supported by radical trapping experiments. chinesechemsoc.org

Catalyst and Ligand Optimization

The efficiency of palladium-catalyzed Suzuki-Miyaura couplings of benzylic bromides is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.govorganic-chemistry.org The optimization of these parameters is essential to achieve high yields, particularly for sensitive or challenging substrates. nih.gov

Bulky and electron-rich phosphine (B1218219) ligands have been shown to significantly accelerate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. nih.gov For instance, in the Suzuki coupling of benzoate (B1203000) derivatives, screening of various ligands revealed that JohnPhos, a bulky biarylmonophosphine ligand, provided superior results when paired with a Pd(OAc)₂ catalyst. nih.govconsensus.app The use of N-heterocyclic carbene (NHC) ligands like IPr has also been noted in mechanistic studies of Pd(I)-mediated couplings. chinesechemsoc.org The development of new air-stable palladium precatalysts with specialized ligands, such as monoanionic [N,O] ligands or those designed to resist deactivation by heteroatoms, continues to broaden the scope and applicability of these reactions under milder conditions. organic-chemistry.orgmdpi.com

Table 2: Example of Condition Screening for Benzylic Suzuki-Miyaura Cross-Coupling Based on data for the coupling of a benzoate derivative with 3-methoxybenzeneboronic acid. nih.gov

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (3.0 mmol) | Solvent | Yield |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | ~10% |

| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | 35% |

| 3 | Pd(OAc)₂ | XPhos | K₂CO₃ | DMF | 45% |

| 4 | Pd(OAc)₂ | JohnPhos (L2) | K₂CO₃ | DMF | 50% |

Other Transition Metal Systems for Benzylic Functionalization

While palladium has been a dominant force in cross-coupling reactions, a range of other transition metals have emerged as powerful catalysts for the functionalization of benzylic positions, including that of this compound and its analogs. These alternative systems, often featuring metals like nickel, copper, and iron, offer unique reactivity profiles, sometimes providing complementary selectivity or functioning under milder conditions. Mechanistic investigations into these systems reveal diverse pathways, from well-established catalytic cycles to more complex radical or single-electron transfer (SET) processes.

Palladium-Catalyzed Reactions

Palladium catalysts are well-known for their efficiency in forming carbon-carbon bonds. In the context of benzylic functionalization, palladium-catalyzed systems have been employed for the carboxylation of benzylic bromides. For instance, the carboxylation of ethyl 4-(bromomethyl)benzoate has been achieved using a palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) catalyst. ulb.ac.be This reaction, which converts the benzylic bromide to the corresponding arylacetic acid, is a valuable transformation in organic synthesis. ulb.ac.be In a specific study, the reaction yielded the desired product at 43%. ulb.ac.be

Mechanistic studies on the reaction of benzylic halides with palladium complexes have provided deeper insights. The reaction of methyl 4-(bromomethyl)benzoate, a close analog of this compound, with a dinuclear Palladium(I) aryl complex has been investigated. This reaction proceeds rapidly at room temperature, yielding the C-C cross-coupling product in a 75% nuclear magnetic resonance (NMR) yield. chinesechemsoc.org Density functional theory (DFT) calculations suggest that the reaction likely initiates via an inner-sphere single-electron transfer (SET) process. chinesechemsoc.org This leads to the formation of a Pd(III) intermediate, from which reductive elimination occurs to form the new carbon-carbon bond. chinesechemsoc.org

The general utility of palladium catalysts is also evident in reactions such as the coupling of mthis compound with 4-ethoxycarbonyl-2-nitrophenylboronic acid using a tetrakis(triphenylphosphine)palladium(0) catalyst. google.com

Table 1: Palladium-Catalyzed Functionalization of Benzylic Bromides

| Substrate | Catalyst System | Reagent | Product Type | Yield | Source |

|---|---|---|---|---|---|

| Ethyl 4-(bromomethyl)benzoate | Pd(OH)₂/C | Carbon Monoxide, Water | Arylacetic acid | 43% | ulb.ac.be |

| Methyl 4-(bromomethyl)benzoate | Dinuclear Pd(I) aryl complex | - | C-C cross-coupling | 75% (NMR) | chinesechemsoc.org |

Nickel-Catalyzed Cross-Coupling

Nickel catalysis has gained prominence as a more earth-abundant and cost-effective alternative to palladium for many cross-coupling reactions. Nickel catalysts have been successfully applied to the coupling of this compound with arylboronic acids. This reaction facilitates the formation of α-arylnitriles, which are important structural motifs in organic chemistry.

A notable example is the nickel-catalyzed coupling of this compound with 4-bromophenylboronic acid. This reaction, utilizing a catalyst system of nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and triphenylphosphine (B44618) (PPh₃), proceeds with high efficiency.

Table 2: Nickel-Catalyzed Coupling of this compound

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|

The mechanism of nickel-catalyzed cross-couplings of organic halides often involves an oxidative addition of the halide to a Ni(0) species, followed by transmetalation with the coupling partner and subsequent reductive elimination to afford the product and regenerate the Ni(0) catalyst.

Iron-Catalyzed Systems

Iron, being a highly abundant and non-toxic metal, represents an attractive option for developing sustainable catalytic processes. Iron-catalyzed cross-coupling reactions have been explored for the formation of C(sp²)-C(sp³) bonds, particularly in Kumada-type couplings involving Grignard reagents. researchgate.netnih.gov While direct examples involving this compound are less common in the literature, the principles of iron catalysis with similar substrates are well-established. These reactions often proceed through radical pathways or via the formation of organoiron intermediates. The functional group tolerance of these reactions is a key area of ongoing research. researchgate.net

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer another avenue for the functionalization of organic halides. Copper catalysis is particularly known for its utility in Ullmann-type couplings and various cross-coupling reactions, including those involving heteroatom nucleophiles. rsc.org For instance, copper-catalyzed 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry," are widely used for their simplicity and high selectivity. arkat-usa.org While specific mechanistic studies on the copper-catalyzed functionalization of this compound are not extensively detailed, the general mechanisms often involve single-electron transfer processes or the formation of organocopper intermediates. rsc.org

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as a Building Block in Organic Synthesis

The strategic placement of the reactive benzyl (B1604629) bromide moiety and the ester group makes Ethyl 2-(bromomethyl)benzoate a valuable electrophilic building block. The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions, while the ester group can be hydrolyzed, reduced, or transformed into other functional groups, providing a handle for further molecular elaboration.

Construction of Heterocyclic Systems

One of the most powerful applications of this compound is in the synthesis of fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. The reagent facilitates a sequence of reactions that can build multiple rings in a controlled fashion.

A prime example of this is its reaction with heterocyclic ketene (B1206846) aminals. Research has shown that this process occurs via a regiospecific C-benzylation followed by an intramolecular cyclocondensation, providing a straightforward route to complex fused heterocycles thieme-connect.com.

ε-lactam Fused Heterocyclic CompoundsThe same reaction pathway that forms imidazo-fused systems also constructs an ε-lactam ring. An ε-lactam is a seven-membered cyclic amide. Following the initial C-benzylation of the heterocyclic ketene aminal, the newly introduced arm of the molecule undergoes an intramolecular cyclocondensation. This cyclization reaction between the nitrogen atom of the ketene aminal and the ethyl ester group of the benzoate (B1203000) derivative forms the seven-membered azepinone ring, which is an ε-lactam. This demonstrates a key synthetic strategy where this compound is used to build complex, fused heterocyclic compounds containing an ε-lactam moietythieme-connect.com.

The table below summarizes the synthesis of ε-lactam fused heterocyclic compounds using this method.

| Reactant 1 | Reactant 2 | Product |

| Heterocyclic Ketene Aminal | This compound | C-benzylated intermediate |

| C-benzylated intermediate | (Intramolecular Cyclocondensation) | ε-lactam Fused Heterocycle (e.g., 1H-Imidazo[1,2-b] chemicalbook.combenzazepin-5-one) |

Thieno-fused Heterocycles

Thieno-fused heterocycles, such as thieno[2,3-b]thiophenes, are a class of compounds recognized for their diverse biological activities, including antitumor, antiviral, and antibiotic properties. Extensive research has been conducted on the biological profiles of the thieno[2,3-b]thiophene scaffold. chemicalbook.com The development of efficient synthetic routes to these and other fused heterocycles is a significant focus in organic chemistry, as these structures are integral to many natural and synthetic compounds. ingentaconnect.com

Despite the importance of thieno-fused heterocycles, a direct synthetic pathway utilizing this compound as a starting material for these specific structures is not prominently detailed in the reviewed literature. Synthetic strategies for thieno[2,3-b]thiophene derivatives often commence from precursors like benzoylacetone, which undergoes a series of reactions, including nucleophilic addition and cyclization, to form the core structure. nih.gov

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the broader field of medicinal chemistry. Its utility is primarily as a building block for creating more complex, biologically active molecules. The compound's reactive bromomethyl group makes it an excellent electrophile for substitution reactions, allowing for its incorporation into a variety of molecular scaffolds.

Synthesis of Kinase Inhibitors

Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov Small molecule kinase inhibitors have consequently become a major class of therapeutic agents. The development of these inhibitors often involves the synthesis of complex heterocyclic systems designed to bind to the ATP-binding site of the target kinase. While this compound possesses the structural features of a potential precursor for such systems, specific, widely-cited examples of its direct use in the synthesis of named kinase inhibitors are not extensively documented in general literature. Its role would likely be as an initial building block, which is then elaborated through multiple synthetic steps to yield the final, complex inhibitor molecule.

Development of Antimicrobial Agents

The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. This compound serves as a recognized intermediate in the synthesis of compounds with antimicrobial properties, including fungicides and mold inhibitors. The presence of the bromomethyl group is a key feature in various antimicrobial compounds. For instance, research on quinoxaline derivatives has shown that bromomethyl-substituted structures can exhibit significant antibacterial and antifungal activities. nih.gov While not directly starting from this compound, this research highlights the importance of the bromomethyl functional group, which this reagent can introduce, in the design of new antimicrobial agents.

Functionalized Heterocyclic Compounds as Potential Therapeutics

Functionalized heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. These compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This compound, as a reactive aromatic compound, is a useful starting material for the synthesis of various functionalized benzo-fused heterocycles. The ability to introduce the 2-(ethoxycarbonyl)benzyl moiety into a molecule allows for subsequent cyclization reactions to form diverse heterocyclic ring systems, which are key pharmacophores in many potential therapeutics.

Stereoselective and Enantioselective Transformations

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Stereoselective and enantioselective transformations are methods used to achieve this goal.

Chiral Auxiliaries and Catalytic Asymmetric Reactions

A common strategy in asymmetric synthesis is the use of a chiral auxiliary. This is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. This method has been successfully applied in numerous synthetic routes, including asymmetric alkylations and aldol reactions.

Multi-Component Reactions (MCRs) Incorporating this compound Derivatives

This compound is a versatile reagent in organic synthesis, primarily serving as a building block for more complex molecules. In the context of multi-component reactions (MCRs), its utility is most prominent through its derivatives, particularly the corresponding aldehyde, ethyl 2-formylbenzoate. The conversion of the bromomethyl group to a formyl group transforms the molecule into a suitable electrophilic component for powerful one-pot transformations like the Passerini and Baylis-Hillman reactions, enabling the rapid construction of diverse heterocyclic scaffolds.

Passerini Reaction Implementations

The Passerini three-component reaction traditionally involves the condensation of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide wikipedia.org. While direct implementations using ethyl 2-formylbenzoate in a classic Passerini reaction are not extensively documented, a closely related and highly relevant isocyanide-based MCR, the Groebke–Blackburn–Bienaymé (GBB) reaction, showcases the synthetic potential of this derivative nih.govbeilstein-journals.org. The GBB reaction combines an amidine, an aldehyde, and an isocyanide to efficiently assemble imidazo[1,2-a]-heterocycles beilstein-journals.org.

Research has demonstrated that methyl 2-formylbenzoate, a close analog of the ethyl ester, is an effective aldehyde component in the GBB reaction researchgate.net. The process involves the initial three-component condensation to form an intermediate, which then undergoes a spontaneous or catalyzed intramolecular cyclization. The ester group of the benzoate derivative participates in a subsequent intramolecular amidation, leading to the formation of complex, fused isoquinolinone ring systems researchgate.net. This tandem MCR-cyclization strategy provides a highly efficient route to privileged heterocyclic scaffolds found in numerous biologically active molecules.

The reaction sequence begins with the scandium triflate (Sc(OTf)₃) or Brønsted acid-catalyzed reaction between a heteroaromatic amidine, methyl 2-formylbenzoate, and a variety of isocyanides beilstein-journals.org. The resulting GBB adduct contains both a secondary amine and a methyl ester in proximity, facilitating a subsequent intramolecular amidation to forge the final polycyclic product.

| Amidine Component | Aldehyde Component | Isocyanide Component | Product | Yield (%) |

| 2-Aminopyridine | Methyl 2-formylbenzoate | tert-Butyl isocyanide | Fused Imidazopyrido-isoquinolinone | Good |

| 2-Aminopyrazine | Methyl 2-formylbenzoate | Cyclohexyl isocyanide | Fused Imidazopyrazino-isoquinolinone | Good |

| 2-Aminobenzimidazole | Methyl 2-formylbenzoate | Benzyl isocyanide | Fused Benzimidazo-isoquinolinone | Moderate-Good |

Table 1: Examples of Groebke–Blackburn–Bienaymé Reactions using Methyl 2-formylbenzoate for the Synthesis of Fused Isoquinolinones. Data is representative of findings in the field researchgate.netbeilstein-journals.org.

This approach highlights the strategic importance of the ortho-ester functionality in derivatives of this compound, which acts as a latent participant in the reaction cascade to drive the formation of complex polyheterocycles.

Baylis-Hillman Reaction Applications

The Morita–Baylis–Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine (B1218219) wikipedia.org. The reaction creates a densely functionalized allylic alcohol product wikipedia.org. While the intermolecular Baylis-Hillman reaction using ethyl 2-formylbenzoate as the aldehyde component is not widely reported, derivatives of 2-formylbenzoic acid have been successfully employed in intramolecular versions of the reaction.

The intramolecular Baylis-Hillman reaction is a powerful method for constructing carbocyclic and heterocyclic rings nrochemistry.com. Research has shown that substrates containing both an enolizable aldehyde and a tethered activated alkene can undergo cyclization nih.gov. Specifically, (E)-N-(2-formylphenyl)-N-methyl-2-phenylethenesulfonamides, which are derivatives of the 2-formylphenyl scaffold, participate in DBU-catalyzed intramolecular Baylis-Hillman reactions.

Depending on the solvent, this reaction can lead to different heterocyclic products. In methanol (MeOH), the reaction is proposed to proceed through an intramolecular Baylis-Hillman addition followed by dehydration. In contrast, using dimethylformamide (DMF) as the solvent appears to generate 3-hydroxy-N-methyloxindoles via a more complex tandem sequence involving the initial Baylis-Hillman adduct researchgate.net. These transformations showcase the utility of the 2-formylphenyl structural motif, accessible from this compound, in constructing complex, functionalized heterocyclic systems. The success of these intramolecular cyclizations is often sensitive to the specific substrate and reaction conditions nih.gov.

| Substrate | Catalyst | Solvent | Major Product |

| (E)-N-(2-formylphenyl)-N-methyl-2-phenylethenesulfonamide | DBU | MeOH | 3-(Methoxy(phenyl)methyl)-1-methyl-1H-benzo[c] nih.govdntb.gov.uathiazine 2,2-dioxide |

| (E)-N-(2-formylphenyl)-N-methyl-2-phenylethenesulfonamide | DBU | DMF | 3-Benzyl-3-hydroxy-1-methylindolin-2-one |

Table 2: Intramolecular Baylis-Hillman Reactions of a 2-Formylphenyl Derivative researchgate.net.

These examples, while involving more complex derivatives, underscore the potential of the core structure derived from this compound to participate in sophisticated cyclization strategies initiated by the Baylis-Hillman reaction.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Ethyl 2-(bromomethyl)benzoate, DFT calculations would provide fundamental insights into its geometry, electronic properties, and reactivity. However, specific DFT studies detailing the reaction mechanisms, transition states, and reactivity of this particular compound are not prominently featured in the reviewed literature.

Modeling of Transition States in Reactions

The modeling of transition states is crucial for understanding the kinetics and mechanism of a chemical reaction. In reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, DFT would be employed to locate the transition state structure on the potential energy surface. This analysis helps in determining the activation energy, which is a key factor in predicting the reaction rate. For instance, in an SN2 reaction with a nucleophile, the transition state would feature a pentacoordinate carbon atom where the nucleophile-carbon bond is forming and the carbon-bromine bond is breaking. Specific models for such transition states involving this compound are not detailed in the available search results.

Assessment of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic factors. The ester group at the ortho position can influence the reactivity of the bromomethyl group through both its electron-withdrawing nature (an electronic effect) and its physical bulk (a steric effect). DFT calculations could quantify these effects by analyzing the charge distribution and orbital interactions within the molecule. While general principles of steric and electronic effects in SN2 reactions are well-documented, a specific computational assessment for this compound is not available. nih.govdntb.gov.ua A study on ortho-substituted benzoate (B1203000) ions reacting with ethyl bromoacetate (B1195939) has shown that both electronic and steric terms influence the reaction rate. rsc.org

Reaction Profile Analysis

A reaction profile, or potential energy surface scan, maps the energy of a system as it proceeds from reactants to products through a transition state. For a reaction involving this compound, a DFT-calculated reaction profile would visualize the energy barriers (activation energies) and the energies of any intermediates. This provides a complete thermodynamic and kinetic picture of the reaction pathway. No specific reaction profile analyses for this compound were found in the searched literature.

Molecular Electrostatic Potential (MEP) Maps for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how molecules will interact. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show:

A region of high positive potential around the hydrogen atoms and the carbon of the bromomethyl group, indicating a prime site for nucleophilic attack.

Negative potential localized around the oxygen atoms of the carbonyl group, which could act as a nucleophilic or hydrogen-bond accepting site.

While the principles of MEP maps are well-established, a specific MEP map generated for this compound is not available in the reviewed literature. researchgate.netresearchgate.net

Kinetic Isotope Effects (KIE) in Mechanistic Studies

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org Measuring KIEs is a powerful experimental and theoretical tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. libretexts.orgprinceton.edu For example, if a C-H bond adjacent to the reacting center is broken in the rate-limiting step, a significant primary KIE (kH/kD > 2) would be expected. baranlab.orgepfl.ch There are no specific KIE studies reported in the searched literature for reactions involving this compound.

A hypothetical KIE study could involve deuterating the methylene (B1212753) (-CH2Br) group to probe the mechanism of elimination or substitution reactions. The magnitude of the observed KIE would provide evidence for the nature of the transition state.

Conformational Analysis and Geometry Optimization

This compound has several rotatable bonds, leading to different possible conformations. Conformational analysis aims to find the most stable arrangement of atoms (the global minimum) and the energy barriers between different conformers. This is typically done by performing a systematic search of the potential energy surface using computational methods, followed by geometry optimization of the identified conformers. The optimized geometry represents the lowest energy structure for a given conformer. While computational studies on the conformation of other benzoate esters exist, a specific and detailed conformational analysis of this compound was not found. researchgate.netresearchgate.net Such an analysis would be important for understanding its physical properties and how its shape influences its reactivity.

Data Tables

Table 1: Summary of Computational Studies on this compound

| Analysis Type | Method | Findings/Parameters Calculated | Reference |

| DFT Calculations | Not specified | No specific studies found in the literature search. | N/A |

| MEP Mapping | Not specified | No specific studies found in the literature search. | N/A |

| KIE Studies | Not specified | No specific studies found in the literature search. | N/A |

| Conformational Analysis | Not specified | No specific studies found in the literature search. | N/A |

| N/A: Not Available in the searched literature. |

Table 2: Hypothetical Reactivity Sites Based on Molecular Structure

| Functional Group | Atom(s) of Interest | Predicted Reactivity | Computational Evidence |

| Bromomethyl | Benzylic Carbon (-CH₂Br) | Electrophilic; susceptible to nucleophilic substitution (SN2) | MEP would show positive potential. |

| Ester (Carbonyl) | Carbonyl Oxygen (C=O) | Nucleophilic; potential H-bond acceptor | MEP would show negative potential. |

| Ester (Carbonyl) | Carbonyl Carbon (C=O) | Electrophilic | MEP would show positive potential. |

| This table is predictive and based on general chemical principles, as specific computational data for this compound were not found. |

Semi-empirical and ab initio Methods

Semi-empirical methods, being computationally less demanding, are suitable for larger molecular systems and for providing qualitative insights. Methods like AM1 or PM3 could be used to perform a rapid conformational analysis of this compound, identifying low-energy conformers that could be further analyzed using higher-level ab initio methods. These calculations would also provide estimates of electronic properties such as orbital energies (HOMO and LUMO), which are important for understanding the molecule's reactivity. For instance, the LUMO would likely be centered on the benzylic carbon and the bromine atom, consistent with the susceptibility of this position to nucleophilic attack.

In a study on substituted benzyl (B1604629) ethers, ab initio calculations were employed to determine NMR chemical shielding tensors, showing the utility of these methods in predicting spectroscopic properties of related structures. Such approaches could be extended to this compound to predict its NMR spectrum and other properties.

Correlation with Spectroscopic Data

Computational methods are invaluable for interpreting and predicting spectroscopic data. For this compound, theoretical calculations can be correlated with experimental infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes. For instance, the characteristic carbonyl (C=O) stretching frequency of the ester group, as well as the C-Br stretching and various aromatic C-H bending modes, can be precisely assigned. Studies on other benzoate derivatives have demonstrated a good correlation between calculated and experimental vibrational spectra, aiding in the detailed analysis of molecular structure and bonding. mdpi.com

NMR Spectroscopy: Ab initio methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts (¹H and ¹³C). For this compound, such calculations would predict the chemical shifts of the aromatic protons, the methylene protons of the bromomethyl and ethyl groups, and the methyl protons. By comparing the calculated and experimental spectra, a detailed assignment of the NMR signals can be achieved, and the predicted values can help to confirm the molecular structure.

The following table provides a hypothetical correlation between experimental and computationally predicted ¹H NMR data for this compound, based on general principles and data for similar compounds.

| Protons | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| CH₃ (ethyl) | 1.3 - 1.5 | ~1.4 |

| CH₂ (ethyl) | 4.3 - 4.5 | ~4.4 |

| CH₂ (bromomethyl) | 4.8 - 5.0 | ~4.9 |

| Aromatic H | 7.2 - 7.6 | 7.2 - 7.5 |

This table is illustrative and based on typical values for similar structures.

Implications for Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

While specific SAR or QSAR studies for this compound are not prominent in the literature, the compound serves as a reactive intermediate for the synthesis of various derivatives that may exhibit biological activity. The principles of SAR and QSAR can be applied to understand how structural modifications of this scaffold would influence its activity.

SAR studies on derivatives would involve systematically altering the substituents on the benzene (B151609) ring or modifying the ester and bromomethyl groups to observe the effect on a specific biological response. For example, introducing electron-donating or electron-withdrawing groups on the aromatic ring could modulate the reactivity of the benzylic bromide and influence biological interactions.

QSAR models aim to establish a mathematical relationship between the chemical structure and biological activity. nih.gov For a series of derivatives synthesized from this compound, a QSAR model could be developed using various molecular descriptors. These descriptors, which can be calculated computationally, include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Sterimol).

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

A hypothetical QSAR equation for a series of derivatives might take the form:

Biological Activity = c₀ + c₁(LogP) + c₂(HOMO) + c₃*(Steric Parameter)

Such a model could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, QSAR studies on the toxicity of other benzene derivatives have highlighted the importance of hydrophobicity and electronic parameters in determining their biological effects. researchgate.net

The following table illustrates the types of descriptors that would be relevant in a QSAR study of derivatives of this compound.

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| Steric | Molar Volume | Describes the size of the molecule, influencing receptor fit. |

| Hydrophobic | LogP | Indicates the molecule's partitioning between aqueous and lipid phases. |

Molecular Dynamics Simulations (if applicable for derivatives/reactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While there are no specific MD simulation studies reported for this compound itself, this technique would be highly applicable to understanding the behavior of its derivatives or its reactions in a biological or solution-phase environment.

For instance, if a derivative of this compound is found to be an inhibitor of a particular enzyme, MD simulations could be used to model the binding of the derivative to the enzyme's active site. These simulations could provide detailed insights into:

Binding Pose and Stability: The preferred orientation of the ligand within the active site and the stability of the ligand-protein complex over time.

Key Interactions: Identification of the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the ligand.

Conformational Changes: How the binding of the ligand might induce conformational changes in the protein, and vice versa.

MD simulations can also be used to study the behavior of this compound and its derivatives in different solvents, providing information on solvation effects and the dynamics of conformational changes in solution. A study on substituted benzoate anions used experimental techniques that could be complemented by MD simulations to understand their dynamics at interfaces.

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms.

¹H NMR for Structural Confirmation and Purity Assessment

Proton NMR (¹H NMR) is a primary method for confirming the structure of Ethyl 2-(bromomethyl)benzoate and evaluating its purity. The spectrum provides distinct signals for each type of proton in the molecule, with their chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) revealing the electronic environment and connectivity of the protons.

The ¹H NMR spectrum of this compound typically shows four main sets of signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons (CH₂Br), the ethyl ester's methylene protons (OCH₂), and the ethyl ester's methyl protons (CH₃). The aromatic protons usually appear as a complex multiplet in the downfield region (around 7.2-7.5 ppm), indicative of their varied electronic environments on the substituted benzene (B151609) ring. The benzylic protons of the CH₂Br group are significantly deshielded by the adjacent bromine atom and the aromatic ring, resulting in a characteristic singlet around 4.96 ppm. The quartet for the ethyl group's methylene protons and the triplet for its methyl protons are classic indicators of an ethyl ester group, appearing at approximately 4.41 ppm and 1.43 ppm, respectively. rsc.org The coupling constant (J) for these signals is typically around 7 Hz. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 7.24 - 7.48 | Multiplet | 4H | N/A | Aromatic Protons (Ar-H) |

| 4.96 | Singlet | 2H | N/A | Benzylic Protons (CH₂Br) |

| 4.41 | Quartet | 2H | 7 | Ethyl Methylene Protons (OCH₂) |

| 1.43 | Triplet | 3H | 7 | Ethyl Methyl Protons (CH₃) |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and characterization of the carbon skeleton.

The ¹³C NMR spectrum is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the two carbons of the ethyl group. The carbonyl carbon (C=O) is the most deshielded, typically appearing around 167 ppm. The aromatic carbons resonate in the 128-133 ppm range. The carbon of the bromomethyl group (CH₂Br) would appear in the sp³ region, significantly downfield due to the "heavy atom effect" of bromine, while the ethyl group carbons (OCH₂ and CH₃) would be found further upfield, with the OCH₂ carbon around 61 ppm and the terminal CH₃ carbon around 14 ppm. ucalgary.ca

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| ~167 | Carbonyl Carbon (C=O) |

| ~128-133 | Aromatic Carbons (Ar-C) |

| ~61 | Ethyl Methylene Carbon (OCH₂) |

| ~30-35 | Benzylic Carbon (CH₂Br) |

| ~14 | Ethyl Methyl Carbon (CH₃) |

Advanced NMR Techniques for Mechanistic Intermediates (e.g., in situ NMR)

While standard NMR is used for stable product characterization, advanced techniques like in situ NMR are powerful for studying reaction mechanisms in real time. hmdb.ca This method involves monitoring a reaction directly within the NMR spectrometer, allowing for the detection and characterization of transient intermediates, which are crucial for a complete mechanistic understanding.

For this compound, which is often used in substitution and coupling reactions, in situ NMR could be employed to observe the formation of reaction intermediates. For example, in a nucleophilic substitution reaction, one could potentially track the disappearance of the starting material's signals and the appearance of product signals, while searching for new, temporary signals that might correspond to an intermediate complex. These techniques can provide invaluable kinetic and structural data that would be otherwise inaccessible. hmdb.ca However, specific studies applying in situ NMR to elucidate the mechanistic intermediates of reactions involving this compound are not prominently featured in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental formula of a newly synthesized compound. By measuring the mass with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with the molecular formula C₁₀H₁₁BrO₂, the calculated exact mass is 241.99424 Da. udel.edu An experimental HRMS measurement that matches this theoretical value provides strong evidence for the correct elemental composition, complementing the structural information obtained from NMR.

LC-MS for Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate, identify, and quantify components in a mixture. It is particularly useful for identifying products from forced degradation studies, which are essential for understanding the stability of a compound.

In the context of this compound, LC-MS could be used to identify potential degradation products formed under various stress conditions like hydrolysis, oxidation, or photolysis. For instance, under hydrolytic conditions, one might expect the ester linkage to cleave, forming 2-(bromomethyl)benzoic acid and ethanol (B145695). LC-MS would first separate these products from the parent compound via liquid chromatography, and the mass spectrometer would then provide the molecular weights of the separated components, allowing for their identification. While the literature provides extensive examples of using LC-MS for degradation studies of various organic molecules, specific studies detailing the LC-MS analysis of this compound degradation products were not identified in this review.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), reveals a unique pattern of absorption bands characteristic of the molecule's structure.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary functional groups: the ester, the aromatic ring, and the alkyl halide. The ester group is identifiable by a strong carbonyl (C=O) stretching vibration, typically appearing in the 1720-1740 cm⁻¹ region for aromatic esters. orgchemboulder.comlibretexts.org Additionally, two distinct C-O stretching vibrations are expected between 1000 and 1300 cm⁻¹. orgchemboulder.com

The presence of the benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C in-ring stretching vibrations typically produce peaks in the 1400-1600 cm⁻¹ region. libretexts.org The substitution pattern on the ring also influences the spectrum, particularly in the "fingerprint region" below 1500 cm⁻¹, where C-H out-of-plane bending vibrations occur. libretexts.org

The aliphatic portions of the molecule—the ethyl group and the bromomethyl group—will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ range. The carbon-bromine (C-Br) bond stretch is expected to produce a signal in the lower frequency range of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ester | C=O Stretch | 1720 - 1740 |

| Ester | C-O Stretch | 1000 - 1300 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Alkyl Chains | C-H Stretch | 2850 - 3000 |

| Alkyl Halide | C-Br Stretch | 500 - 600 |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map can be constructed, from which the exact atomic positions, bond lengths, and bond angles can be determined. dokumen.pubscribd.com Although specific published crystallographic data for this compound were not identified in a survey of available literature, the application of this technique would yield fundamental structural information.

A single-crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This includes precise measurements of all bond lengths (e.g., C=O, C-O, C-C, C-Br) and bond angles, confirming the geometry of the ester functional group and the substitution pattern of the benzene ring.

Furthermore, the data would reveal the molecule's preferred conformation in the crystal lattice. Key conformational features, such as the dihedral angles describing the orientation of the ethyl ester and bromomethyl groups relative to the plane of the benzene ring, would be elucidated. This provides insight into the molecule's conformational flexibility, or lack thereof, in the solid state, which is influenced by steric hindrance and intermolecular packing forces.

Beyond the structure of an individual molecule, X-ray diffraction reveals how multiple molecules arrange themselves to form a crystal lattice. This analysis includes determining the crystal system, space group, and the dimensions of the unit cell—the basic repeating unit of the crystal.

The study would also identify and characterize the non-covalent intermolecular interactions that stabilize the crystal structure. For this compound, these interactions would primarily consist of van der Waals forces. The analysis would detail how the molecules pack together to maximize these attractive forces, providing a complete picture of the solid-state architecture. Understanding these packing motifs is crucial as they influence the material's physical properties, such as melting point and solubility.

Electron Paramagnetic Resonance (EPR) for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for the detection and characterization of chemical species that possess unpaired electrons, known as free radicals. The technique is analogous to Nuclear Magnetic Resonance (NMR) but detects the transitions of unpaired electron spins in a magnetic field rather than atomic nuclei. EPR provides information about the identity, structure, and environment of radical species.

While this compound is not a radical itself, it can serve as a precursor to one. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage upon exposure to stimuli such as UV radiation or in the presence of a radical initiator. This cleavage would generate a 2-(ethoxycarbonyl)benzyl radical.

Should such a radical be formed, EPR spectroscopy would be the ideal technique for its detection and characterization. An EPR spectrum of this radical would confirm its presence and its hyperfine structure—the splitting of the main signal due to interactions with nearby magnetic nuclei (like protons)—would provide definitive evidence of its electronic structure. This information is invaluable for studying reaction mechanisms where radical intermediates are proposed, confirming their existence and providing insight into their role in the chemical transformation. No specific EPR studies involving radicals derived from this compound have been reported in the surveyed scientific literature.

Future Research Directions and Emerging Applications

Novel Reactivity Modes for Ethyl 2-(bromomethyl)benzoate

While the classical reactivity of this compound as an electrophile in substitution reactions is extensively utilized, research is beginning to explore more unconventional transformations. Future investigations are likely to focus on harnessing the compound's potential in radical-mediated reactions and photoredox catalysis. For instance, visible-light-driven processes could enable novel C-C and C-heteroatom bond formations under exceptionally mild conditions, potentially leading to the synthesis of complex molecular architectures that are difficult to access through traditional means. researchgate.net

Another area of interest is the participation of the ortho-ester group in neighboring group participation phenomena, which can influence the stereochemical outcome of reactions or lead to unexpected cyclization products. acs.org Exploring these intrinsic electronic and steric properties could unveil unique reactivity patterns, expanding the synthetic chemist's toolkit. Research into unusual reactions, such as the reported nucleophilic aromatic substitution of the bromomethyl group in a related isomer, could inspire investigations into similar non-classical reactivity for this compound. rsc.org

Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of benzylic bromides, including this compound, often involves reagents and solvents with significant environmental and safety concerns, such as N-Bromosuccinimide (NBS) in carbon tetrachloride. digitellinc.comchemicalbook.com Future research is strongly oriented towards developing greener and more sustainable synthetic routes.

Key areas of development include:

Solvent Replacement: Replacing hazardous chlorinated solvents with more benign alternatives like acetonitrile (B52724) or even performing reactions under solvent-free conditions. researchgate.netorganic-chemistry.org

Alternative Brominating Agents: Investigating the use of safer and more atom-economical bromine sources.

Photochemical Methods: Utilizing light as a clean reagent to initiate radical bromination, thereby avoiding the need for chemical radical initiators like benzoyl peroxide, which can be explosive. digitellinc.comresearchgate.net

Process Mass Intensity (PMI) Reduction: A focus on optimizing reaction conditions to minimize waste generation, a key metric in green chemistry. Photochemical flow processes have been shown to significantly decrease the PMI compared to traditional batch methods. digitellinc.comresearchgate.net

The table below compares a conventional synthesis approach with emerging green chemistry strategies.

| Feature | Conventional Method (e.g., Wohl-Ziegler) | Green Chemistry Approaches |

| Solvent | Carbon tetrachloride (CCl₄), Chlorobenzene | Acetonitrile, Solvent-free |

| Radical Initiator | Benzoyl peroxide, AIBN | Visible light (photochemistry) |

| Process Type | Batch processing | Continuous flow |

| Safety Concerns | Use of toxic/carcinogenic solvents, explosive initiators | Reduced hazard profile, improved heat management in flow |

| Waste (PMI) | Higher | Significantly lower |

Development of New Catalytic Systems for Functionalization

The functionalization of molecules via transition-metal-catalyzed C-H activation is a rapidly advancing field in organic chemistry. researchgate.netrsc.org Future research will likely focus on developing novel catalytic systems to directly functionalize the aromatic ring of this compound or its derivatives. This approach offers a more step- and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

Areas for future exploration include:

Ligand Development: Designing new bifunctional ligands that can facilitate C-H cleavage and promote reactivity at specific positions on the benzene (B151609) ring. nih.gov

Remote C-H Functionalization: Creating template-based directing groups that can guide a catalyst to functionalize the meta or para positions, which are typically challenging to access. dmaiti.com

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (like palladium and rhodium) to more abundant and less toxic metals (like iron, copper, and indium) to improve the sustainability of synthetic processes. researchgate.netnih.gov

Asymmetric Catalysis: Developing chiral catalysts to achieve enantioselective functionalization, leading to the synthesis of optically active molecules for pharmaceutical applications. nih.gov

Biological and Materials Science Applications Beyond Current Scope

This compound is a valuable intermediate for synthesizing biologically active molecules and pharmaceuticals. lookchem.com Future research is expected to expand its application into new areas of life sciences and materials science.

Bioactive Scaffolds: The compound can serve as a starting point for the synthesis of novel heterocyclic systems, such as benzothiazoles and phthalazinones, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. rsc.orgresearchgate.net

PROTACs and Chemical Probes: The structure of this compound makes it a suitable fragment for constructing linkers in Proteolysis Targeting Chimeras (PROTACs) or for developing chemical probes to study biological processes.

Functional Polymers and Materials: The reactive benzylic bromide handle allows for the incorporation of this molecule into polymer chains or onto surfaces. This could be exploited to create new materials with tailored optical, electronic, or thermal properties. Future applications could include the development of novel resins, coatings, or functional materials for advanced technologies.

Integration with Flow Chemistry and Automated Synthesis

The integration of chemical synthesis with continuous flow technology and automation represents a paradigm shift in how molecules are produced. nih.gov this compound and its derivatives are well-suited for these modern platforms.

Flow Chemistry: The synthesis of benzylic bromides via photochemical methods has been successfully demonstrated in continuous flow reactors. researchgate.netresearchgate.net This approach offers significant advantages over batch production:

Enhanced Safety: Better control over reaction temperature and the ability to handle hazardous reagents in small, contained volumes.

Improved Efficiency: Superior light penetration in photoreactions leads to faster reaction times and higher throughput. researchgate.net